molecular formula C17H14N2O4S B11114640 2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No.: B11114640
M. Wt: 342.4 g/mol
InChI Key: IUQWQGMDGJJEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound with the molecular formula C17H14N2O4S. This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-aminobenzoic acid under controlled conditions to form the thiazolidinone ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c1-10-6-8-11(9-7-10)19-15(20)14(24-17(19)23)18-13-5-3-2-4-12(13)16(21)22/h2-9,14,18H,1H3,(H,21,22)

InChI Key

IUQWQGMDGJJEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.